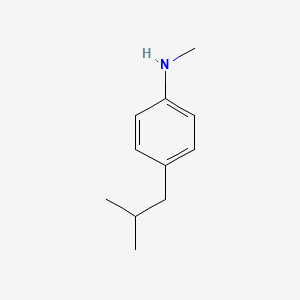
N-methyl-4-(2-methylpropyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-4-(2-methylpropyl)aniline: is an organic compound that belongs to the class of anilines. It is characterized by the presence of a methyl group attached to the nitrogen atom and a 2-methylpropyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: The preparation of N-methyl-4-(2-methylpropyl)aniline can involve a Friedel-Crafts alkylation reaction. This involves the reaction of aniline with 2-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
N-Methylation: Another method involves the N-methylation of 4-(2-methylpropyl)aniline using methyl iodide in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reactions are carried out in reactors with precise control over temperature, pressure, and reaction time.
化学反应分析
Types of Reactions:
Oxidation: N-methyl-4-(2-methylpropyl)aniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted aniline derivatives.
科学研究应用
Chemistry: N-methyl-4-(2-methylpropyl)aniline is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound can be used as a model compound to study the behavior of anilines in biological systems.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N-methyl-4-(2-methylpropyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways.
相似化合物的比较
N-methylaniline: Similar in structure but lacks the 2-methylpropyl group.
4-methyl-N-methylaniline: Similar but has a methyl group instead of the 2-methylpropyl group.
N-ethyl-4-(2-methylpropyl)aniline: Similar but has an ethyl group instead of the methyl group.
Uniqueness: N-methyl-4-(2-methylpropyl)aniline is unique due to the presence of both the N-methyl and 2-methylpropyl groups, which influence its chemical reactivity and physical properties. This combination of substituents makes it a valuable compound for specific applications in research and industry.
属性
分子式 |
C11H17N |
|---|---|
分子量 |
163.26 g/mol |
IUPAC 名称 |
N-methyl-4-(2-methylpropyl)aniline |
InChI |
InChI=1S/C11H17N/c1-9(2)8-10-4-6-11(12-3)7-5-10/h4-7,9,12H,8H2,1-3H3 |
InChI 键 |
VKGFPUFQXLDVET-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


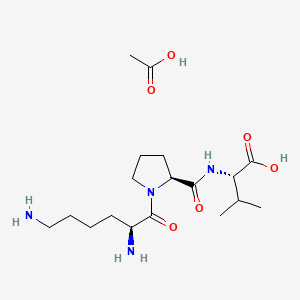

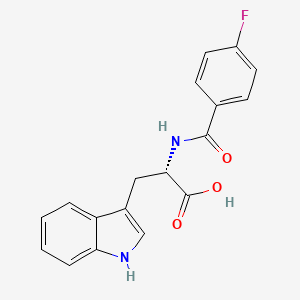
![6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B13653203.png)
![4,7-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13653208.png)
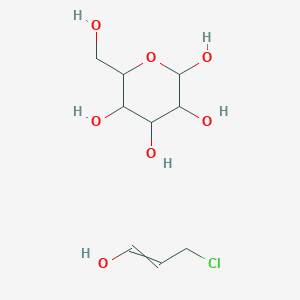
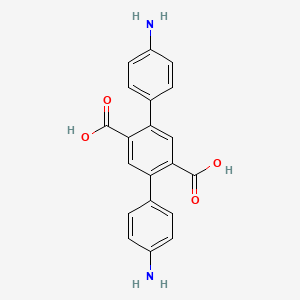
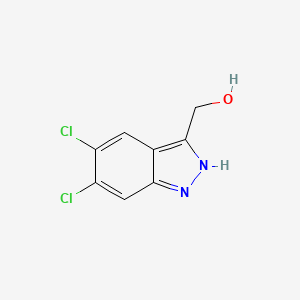
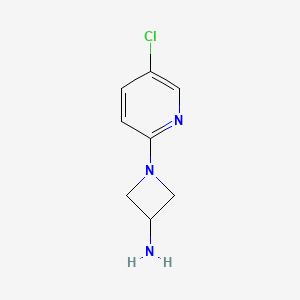
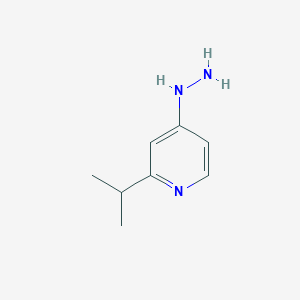
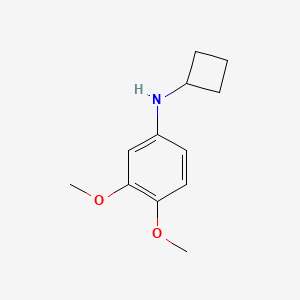
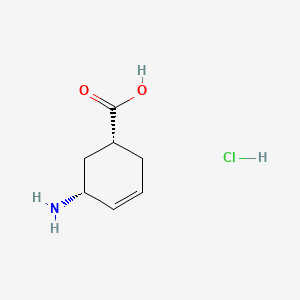
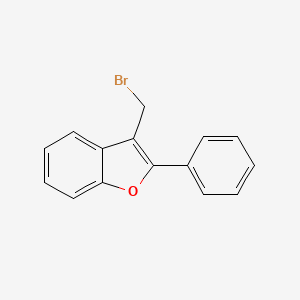
![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13653262.png)
